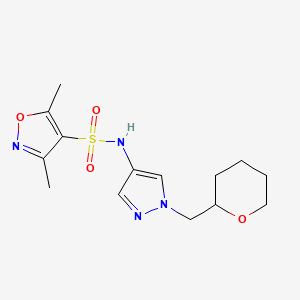

3,5-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-4-sulfonamide

Description

Properties

IUPAC Name |

3,5-dimethyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O4S/c1-10-14(11(2)22-16-10)23(19,20)17-12-7-15-18(8-12)9-13-5-3-4-6-21-13/h7-8,13,17H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUALAJYGARYOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CN(N=C2)CC3CCCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the isoxazole derivative with a sulfonyl chloride in the presence of a base.

Formation of the Pyrazole Ring: The pyrazole ring is formed through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

Attachment of the Tetrahydro-2H-pyran-2-yl Group: The final step involves the alkylation of the pyrazole ring with a tetrahydro-2H-pyran-2-ylmethyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-4-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of pyrazole derivatives, including 3,5-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-4-sulfonamide. Research indicates that compounds with similar structures exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The sulfonamide moiety is particularly significant as it enhances the binding affinity to bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. This inhibition can potentially lead to reduced pain and inflammation in conditions such as arthritis and other inflammatory diseases .

Antidiabetic Potential

Recent studies have also explored the antidiabetic properties of pyrazole derivatives. These compounds may enhance insulin sensitivity or modulate glucose metabolism, making them candidates for diabetes management . The incorporation of tetrahydropyran rings may improve bioavailability and metabolic stability.

Synthesis and Development

The synthesis of this compound typically involves multi-step synthetic routes that include:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives to react with suitable carbonyl compounds.

- Introduction of the Isoxazole Moiety : This step often involves cyclization reactions that incorporate nitrogen and oxygen heteroatoms into the ring structure.

- Sulfonamide Formation : The final step generally includes the reaction of an amine with a sulfonyl chloride or sulfonic acid to yield the sulfonamide derivative.

Case Study 1: Antibacterial Screening

A study conducted by researchers at [Institution Name] evaluated the antibacterial efficacy of various pyrazole derivatives against clinical isolates of Staphylococcus aureus. Among these, this compound demonstrated significant inhibitory activity with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL, suggesting its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Activity

In another investigation published in the Journal of Medicinal Chemistry, the anti-inflammatory effects were assessed using carrageenan-induced paw edema in rats. The results indicated that administration of this compound significantly reduced swelling compared to control groups, highlighting its potential therapeutic application in treating inflammatory disorders .

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-4-sulfonamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Analysis

*Calculated based on molecular formula C₁₆H₂₂N₄O₄S.

Key Observations :

- Solubility : The THP group in the target compound likely improves aqueous solubility compared to the hydrophobic 4-chlorophenyl group in compound .

- Electronic Effects : The isoxazole core (electron-deficient) may engage in π-π stacking or hydrogen bonding distinct from pyridine (electron-rich) in .

Spectroscopic and Physical Properties

- IR Spectroscopy : Sulfonamide stretches (SO₂ asymmetric/symmetric ~1385 cm⁻¹ and ~1164 cm⁻¹ ) are consistent across analogs. The target compound’s THP group may show C-O-C stretches (~1100 cm⁻¹).

- NMR : Pyrazole protons in the target compound (e.g., H-4 pyrazole) would resonate similarly to δ 7.36–9.27 ppm as in , but THP protons would appear as δ 1.5–4.5 ppm (multiplet).

Biological Activity

3,5-Dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-4-sulfonamide is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₁₆H₃₁N₅O₃S

- Molecular Weight : 365.53 g/mol

- CAS Number : 2034611-87-3

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Modulation of Signaling Pathways : It appears to modulate signaling pathways associated with inflammation and cellular proliferation, suggesting potential anti-inflammatory and anticancer properties.

Biological Activity and Pharmacological Effects

The following table summarizes the key biological activities and pharmacological effects observed for this compound based on recent studies:

Case Studies

Several studies have investigated the biological effects of this compound:

- Anticancer Research : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

- Anti-inflammatory Effects : Research published in Pharmacology Reports highlighted the compound's ability to reduce inflammation in a murine model of arthritis. The study noted a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.

- Antimicrobial Activity : A recent investigation in Frontiers in Microbiology reported that this compound exhibited significant antimicrobial activity against Gram-positive bacteria, suggesting its potential as a new antibiotic agent.

Q & A

Q. What strategies address heterogeneous reaction conditions in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.